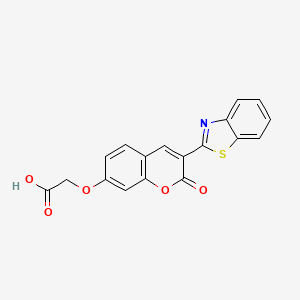![molecular formula C18H17FN6O2S B12153472 N-[4-(acetylamino)phenyl]-2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]acetamide](/img/structure/B12153472.png)
N-[4-(acetylamino)phenyl]-2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(acetylamino)phenyl]-2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Acetylamino Group: This step involves the acetylation of 4-aminophenyl compounds using acetic anhydride under acidic conditions.
Introduction of the Triazolylthio Group: The triazole ring is introduced through a cyclization reaction involving hydrazine derivatives and thiourea in the presence of a base.
Attachment of the Fluorophenyl Group: The fluorophenyl group is incorporated via a nucleophilic substitution reaction using fluorobenzene derivatives.
Final Coupling: The final step involves coupling the intermediate products through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-[4-(acetylamino)phenyl]-2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
科学研究应用
N-[4-(acetylamino)phenyl]-2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
作用机制
The mechanism of action of N-[4-(acetylamino)phenyl]-2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating enzyme activity through covalent or non-covalent interactions.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting transcription factors and gene expression profiles.
相似化合物的比较
Similar Compounds
4-Iodobenzoic Acid: An isomer of iodobenzoic acid with similar aromatic properties.
4,4’-Dichlorobenzophenone: An organic compound with a similar aromatic structure but different functional groups.
Cresol: A methylphenol with similar aromatic characteristics but different substituents.
属性
分子式 |
C18H17FN6O2S |
|---|---|
分子量 |
400.4 g/mol |
IUPAC 名称 |
N-(4-acetamidophenyl)-2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H17FN6O2S/c1-11(26)21-12-6-8-13(9-7-12)22-16(27)10-28-18-24-23-17(25(18)20)14-4-2-3-5-15(14)19/h2-9H,10,20H2,1H3,(H,21,26)(H,22,27) |
InChI 键 |
ACKFHJXBTAZZCB-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-ethyl-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1H-benzimidazole](/img/structure/B12153392.png)
![2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12153399.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12153405.png)
![2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluoro-4-methylphe nyl)acetamide](/img/structure/B12153412.png)
![tert-butyl [2-({[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate](/img/structure/B12153417.png)
![5-[4-(Benzyloxy)phenyl]-9-chloro-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12153425.png)

![[4-(3,5-dimethylpyrazolyl)phenyl]-N-(methylethyl)carboxamide](/img/structure/B12153436.png)
![3-[(2-Chlorophenyl)methylthio]-4-(2-furylmethyl)-5-(3-pyridyl)-1,2,4-triazole](/img/structure/B12153454.png)
![1-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B12153458.png)
![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-YL]propan-1-amine](/img/structure/B12153467.png)
![2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophenyl) acetamide](/img/structure/B12153483.png)
![3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12153497.png)
![N-{4,5-dimethyl-3-[phenyl(piperidin-1-yl)methyl]thiophen-2-yl}furan-2-carboxamide](/img/structure/B12153505.png)
